Porantherine

Vue d'ensemble

Description

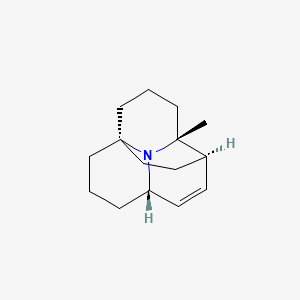

La porantherine est un alcaloïde majeur présent dans l’arbuste ligneux toxique Poranthera corymbosa. Sa structure est similaire à celle des alcaloïdes du Lycopodium, bien qu’elle n’appartienne pas à cette famille. La this compound est connue pour sa structure complexe, qui comprend deux carbones tertiaires liés à la même amine, ce qui en fait un défi de synthèse important.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse totale de la porantherine a été réalisée par différentes méthodes. Une approche notable implique la réaction de Horner-Wadsworth-Emmons/addition aza-Michael ou une substitution nucléophile diastéréosélective de la 2-méthoxypipéridine à partir d’un intermédiaire commun. Les caractéristiques clés de cette stratégie de synthèse comprennent l’addition asymétrique du silyl énolate à la sulfinimine, la réduction contrôlée par le substrat, l’oxydation de Wacker et la cyclisation catalysée par l’acide trifluoroacétique .

Méthodes de production industrielle : Les méthodes de production industrielle de la this compound ne sont pas bien documentées, probablement en raison de sa structure complexe et des défis associés à sa synthèse. La plupart des recherches se concentrent sur la synthèse à l’échelle du laboratoire plutôt que sur la production industrielle à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions : La porantherine subit divers types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques, bien que les études détaillées sur cette réaction soient limitées.

Réduction : La réduction contrôlée par le substrat est une étape clé dans la synthèse de la this compound.

Substitution : La substitution nucléophile diastéréosélective est utilisée dans la synthèse de la this compound.

Réactifs et conditions courants :

Oxydation : L’oxydation de Wacker est une réaction notable utilisée dans la synthèse de la this compound.

Réduction : La réduction contrôlée par le substrat est utilisée pour obtenir la stéréochimie désirée.

Substitution : Les réactions de substitution nucléophile sont réalisées en utilisant la 2-méthoxypipéridine.

Principaux produits formés : Les principaux produits formés par ces réactions comprennent la this compound elle-même et ses différents stéréoisomères, tels que la (+)-poranthéridine et la (−)-6-épi-poranthéridine .

4. Applications de la recherche scientifique

La this compound a plusieurs applications de la recherche scientifique, notamment :

Chimie : La this compound est étudiée pour sa structure complexe et les défis de synthèse qu’elle représente. Elle sert de composé modèle pour développer de nouvelles méthodologies de synthèse.

Biologie : L’activité biologique de la this compound est intéressante en raison de sa similitude structurelle avec d’autres alcaloïdes biologiquement actifs.

Applications De Recherche Scientifique

Porantherine has several scientific research applications, including:

Chemistry: this compound is studied for its complex structure and the synthetic challenges it presents. It serves as a model compound for developing new synthetic methodologies.

Biology: The biological activity of this compound is of interest due to its structural similarity to other biologically active alkaloids.

Mécanisme D'action

Le mécanisme d’action de la porantherine n’est pas bien compris. Il est considéré qu’elle exerce ses effets par l’intermédiaire d’interactions avec des cibles moléculaires et des voies spécifiques. Des recherches supplémentaires sont nécessaires pour élucider le mécanisme exact par lequel la this compound exerce ses effets biologiques .

Comparaison Avec Des Composés Similaires

La porantherine est structurellement similaire aux alcaloïdes du Lycopodium, bien qu’elle n’appartienne pas à cette famille. Les composés similaires comprennent :

Lycopodine : Une molécule représentative contenant une amine tertiaire.

Huperzine A : Contient une amine primaire.

Kétamine : Comporte une amine secondaire.

MK-801 : Un autre composé avec une amine secondaire.

Histrionicotoxine 283A : Contient une amine secondaire.

La particularité de la this compound réside dans sa structure doublement aminée tertiaire, qui présente des défis de synthèse importants et la distingue des autres composés similaires.

Activité Biologique

Porantherine, a complex alkaloid belonging to the communesin family, exhibits notable biological activities, particularly in the realms of antimicrobial and anticancer effects. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Synthesis

This compound is characterized by its intricate structure, which includes multiple fused rings and functional groups that contribute to its biological activity. The total synthesis of this compound has been achieved using various synthetic strategies, demonstrating its potential as a valuable compound in medicinal chemistry. The synthesis pathways typically involve the assembly of complex intermediates through selective reactions, often utilizing advanced techniques such as biomimetic approaches.

Key Structural Features

- Fused Ring System : The presence of multiple rings enhances its interaction with biological targets.

- Functional Groups : Various functional groups play critical roles in its reactivity and biological effects.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 µg/mL |

| Escherichia coli | 4 µg/mL |

| Candida albicans | 8 µg/mL |

These results indicate that this compound's antimicrobial activity is effective at low concentrations, underscoring its potential as a therapeutic agent.

Anticancer Activity

Research has highlighted this compound's anticancer properties, particularly its ability to induce apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| A549 (Lung) | 3.5 |

| HeLa (Cervical) | 4.0 |

The low IC50 values suggest that this compound is highly effective at inhibiting the growth of these cancer cells at nanomolar concentrations.

The mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : this compound can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in cell division and metabolic pathways, leading to cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, triggering apoptotic pathways.

Case Studies

Several case studies have explored the efficacy and safety of this compound in preclinical settings:

- Case Study on Antimicrobial Resistance : A study demonstrated that this compound could overcome resistance mechanisms in Staphylococcus aureus, providing insights into its potential use in treating resistant infections.

- Anticancer Efficacy Study : Another study assessed the effect of this compound on tumor growth in xenograft models, showing significant tumor reduction compared to controls.

Propriétés

IUPAC Name |

(1S,4R,7S,9R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-14-8-3-10-15-9-2-4-13(16(14)15)6-5-12(14)7-11-15/h5-6,12-13H,2-4,7-11H2,1H3/t12-,13-,14+,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWOUJYNFPKTLH-XQLPTFJDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC34N1C(CCC3)C=CC2CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]34N1[C@@H](CCC3)C=C[C@H]2CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is porantherine and where is it found?

A1: this compound is a complex alkaloid primarily isolated from the plant Poranthera corymbosa, a member of the Euphorbiaceae family. []

Q2: What other alkaloids are found alongside this compound in Poranthera corymbosa?

A2: Besides this compound (1), Poranthera corymbosa contains several related alkaloids, including: porantheridine (2), poranthericine (3), O-acetylporanthericine (4), porantherilidine (9), and porantheriline (8). The structures of these alkaloids have been determined through X-ray crystallography. [] Additionally, hydrolysis of porantheriline (8) yields an alcohol (7). []

Q3: What is known about the absolute structure of this compound?

A3: Research has elucidated the absolute structure of this compound. []

Q4: Have there been any successful total syntheses of this compound?

A4: Yes, several research groups have accomplished the total synthesis of (±)-porantherine. [, , , , ] These syntheses provide valuable insights into the structure and potential applications of this complex alkaloid.

Q5: How does the structure of poranthericine relate to its reactivity?

A5: Poranthericine (3) and its related alcohol (7) are considered epimers at the C1 carbon. This difference in stereochemistry influences their reactivity. Poranthericine (3) is proposed to have a Clβ-axial ethyl substituent, while alcohol (7) has a Clα-equatorial ethyl group. Oxidation of both poranthericine (3) and alcohol (7) interestingly yields the same ketone (6). This is thought to occur through epimerization of the initial oxidation product (5) formed from poranthericine (3). Furthermore, reduction of ketone (6) exclusively produces alcohol (7). []

Q6: What are the potential applications of aza-annulation strategies in alkaloid synthesis, and how does this relate to this compound?

A6: Aza-annulation reactions are highly valuable in the synthesis of nitrogen-containing natural products like alkaloids. [] These reactions offer efficient ways to construct nitrogen-containing rings, which are common structural motifs in many alkaloids, including this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.